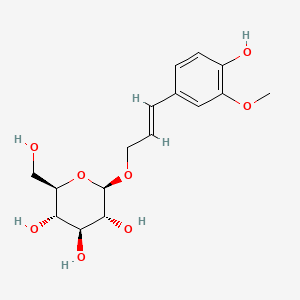

(E)-Isoconiferin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Identification and Source:

Potential Mechanisms of Action:

Citruin D is primarily investigated for its potential to increase L-arginine bioavailability in the body. L-arginine is a precursor to nitric oxide (NO), a signaling molecule involved in various physiological processes, including vasodilation (blood vessel widening) and blood flow regulation [].

Citruin D supplementation may increase L-arginine levels through two main mechanisms:

- Conversion to L-arginine in the kidneys: L-citrulline is converted to L-arginine by the enzyme argininosuccinate synthetase in the kidneys [].

- Reduced L-arginine degradation: L-malate, the other component of Citruin D, may compete with L-arginine for degradation by the enzyme arginase, potentially leading to higher L-arginine levels [].

Areas of Research:

Citruin D is being studied for its potential benefits in various health conditions, including:

- Cardiovascular health: Research suggests Citruin D may improve exercise performance and blood pressure in individuals with various cardiovascular conditions [, ].

- Erectile dysfunction: Some studies indicate Citruin D may improve erectile function by increasing blood flow to the penis [].

- Muscle fatigue and recovery: Citruin D supplementation may reduce muscle fatigue and improve recovery after exercise [].

(E)-Isoconiferin, also known as Citrusin D, is a naturally occurring compound classified as a phenolic glycoside. Its chemical structure features a coniferyl alcohol moiety linked to a glucose unit, which is characteristic of many plant secondary metabolites. The molecular formula for (E)-Isoconiferin is CHO, with a molecular weight of approximately 342.34 g/mol. This compound is primarily derived from various plant sources, particularly in the context of its role in plant defense mechanisms and interactions with herbivores.

- Condensation Reactions: The initial step often involves the formation of an intermediate through the condensation of aromatic aldehydes.

- Reduction: Subsequent reduction steps convert intermediates into (E)-Isoconiferin.

- Glycosylation: The introduction of glucose to form the glycoside structure.

These reactions highlight the compound's synthetic versatility and its potential for modification to create derivatives with varied biological activities.

(E)-Isoconiferin exhibits notable biological activities, particularly in terms of its antioxidant properties. It has been shown to scavenge free radicals, which contributes to its potential health benefits in preventing oxidative stress-related diseases. Additionally, studies indicate that (E)-Isoconiferin possesses antimicrobial properties, making it a candidate for further research in pharmaceutical applications . Its role in plant defense against pathogens and herbivores further underscores its significance in ecological interactions.

The synthesis of (E)-Isoconiferin typically follows established organic chemistry protocols that include:

- Starting Materials: Utilizing vanillin, syringaldehyde, and p-hydroxybenzaldehyde as primary reactants.

- Reaction Conditions: Employing Koenigs-Knorr glycosylation conditions for effective coupling of sugar moieties.

- Yield Optimization: Adjusting reaction parameters such as temperature and solvent choice to maximize yield and purity of the final product .

This multi-step synthetic route allows for the production of (E)-Isoconiferin with high efficiency and purity.

(E)-Isoconiferin finds applications across various fields:

- Pharmaceuticals: Due to its antioxidant and antimicrobial properties, it is being explored for potential therapeutic uses.

- Food Industry: As a natural preservative, it may help enhance the shelf-life of food products by inhibiting microbial growth.

- Cosmetics: Its antioxidant properties make it suitable for inclusion in skincare formulations aimed at reducing oxidative damage to skin cells.

Research on (E)-Isoconiferin's interactions focuses on its effects on biological systems:

- Antioxidant Mechanisms: Studies demonstrate how (E)-Isoconiferin interacts with reactive oxygen species, neutralizing them and thereby protecting cellular components from oxidative damage.

- Microbial Interactions: Investigations into its antimicrobial effects reveal its potential to inhibit various bacterial strains, suggesting mechanisms that could be harnessed in developing new antimicrobial agents .

Several compounds share structural or functional similarities with (E)-Isoconiferin. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| (E)-Syringin | Similar phenolic structure | Antioxidant; anti-inflammatory | Higher solubility in water |

| (E)-Triandrin | Glycoside variant | Antioxidant; antifungal | Derived from different phenolic precursors |

| (E)-Coniferin | Structural analog | Antioxidant; plant defense | Directly involved in lignification |

(E)-Isoconiferin's distinct combination of structural features and biological activities sets it apart from these similar compounds, particularly in its specific applications within food preservation and potential therapeutic roles.

Phylogenetic Distribution Across Angiosperm and Gymnosperm Taxa

(E)-Isoconiferin exhibits a broad phylogenetic distribution, occurring in both angiosperms and gymnosperms. In gymnosperms, it has been identified in Pinus sylvestris (Scots pine) and Picea abies (Norway spruce), where it accumulates in cambial sap and differentiating xylem. Angiosperm sources include Codonopsis cordifolioidea (Campanulaceae), Ginkgo biloba, and various Citrus species, suggesting convergent evolution of monolignol glucoside pathways in lignifying tissues.

Comparative studies reveal that gymnosperms typically show higher (E)-Isoconiferin concentrations (15–30 μM/g fresh weight) in secondary xylem compared to angiosperms (5–12 μM/g), correlating with their extensive lignification patterns. This disparity may reflect differences in lignin composition—gymnosperm lignin derives predominantly from coniferyl alcohol, while angiosperms incorporate sinapyl alcohol derivatives.

Monolignol Glucosylation Pathways in Secondary Metabolism

The biosynthesis of (E)-Isoconiferin occurs via UDP-glucose-dependent glucosylation of coniferyl alcohol, catalyzed by coniferyl alcohol glucosyltransferases (CAGTs, EC 2.4.1.111). This reaction follows a bi-bi ping-pong mechanism:

$$

\text{UDP-glucose} + \text{coniferyl alcohol} \rightleftharpoons \text{UDP} + \text{(E)-Isoconiferin}

$$

Kinetic analyses in Picea abies demonstrate a Km of 250 μM for coniferyl alcohol and 220 μM for UDP-glucose, with optimal activity at pH 7.5 and 36°C. The reverse reaction—deglycosylation by β-glucosidases—exhibits sixfold lower velocity, favoring (E)-Isoconiferin accumulation under physiological conditions.

Enzymatic Mechanisms of Coniferyl Alcohol Glycosyltransferases

CAGTs belong to the UGT72 family of inverting glycosyltransferases, which adopt a GT-B fold structure. Key structural features include:

- A PSPG motif (Plant Secondary Product Glycosyltransferase) for UDP-glucose binding

- A hydrophobic pocket accommodating the coniferyl alcohol aglycone

- Catalytic base (Asp136 in Populus trichocarpa UGT72B37) facilitating nucleophilic attack on the anomeric carbon

Crystallographic studies reveal that UGT72 enzymes induce a 120° rotation of the propenyl chain during catalysis, stabilizing the (E)-isomer through π-π interactions with Phe214 and Tyr38. This stereoselectivity contrasts with related enzymes producing (Z)-isoconiferin, which are rare in vascular plants.

Compartmentalization in Vascular Tissue Development

(E)-Isoconiferin localizes to vacuoles in differentiating tracheids and vessel elements, as demonstrated by cryo-TOF-SIMS imaging in Ginkgo biloba. Concentration gradients range from 25 mM in vacuoles to <1 μM in apoplastic spaces, maintained by ABC transporters (e.g., PtrABCG29 in Populus). This compartmentalization prevents cytotoxic effects of free coniferyl alcohol, which disrupts membrane integrity at >50 μM concentrations.

During secondary wall formation, tonoplast-localized (E)-Isoconiferin constitutes up to 40% of soluble phenolics in xylem parenchyma cells. Its mobilization coincides with laccase/peroxidase upregulation, ensuring synchronized lignin deposition.

The synthesis of (E)-isoconiferin requires careful consideration of protecting group strategies to prevent unwanted reactions at the phenolic hydroxyl position during glycosylation reactions [4] [5]. Several protecting groups have been successfully employed in the synthesis of this phenolic glycoside.

Benzyl Protecting Groups

Benzyl ethers represent the most commonly used protecting groups for phenolic hydroxyl functionalities in isoconiferin synthesis [4] [35]. The benzyl group provides excellent stability under basic conditions and is compatible with most glycosylation protocols [32]. Benzyl protection can be introduced using benzyl bromide in the presence of potassium carbonate, while removal is typically achieved through catalytic hydrogenolysis using palladium on carbon under hydrogen atmosphere [35].

The compatibility of benzyl protecting groups with oxidative esterification conditions has been demonstrated, showing that these groups remain intact during various synthetic transformations [32]. However, alternative deprotection methods such as boron trichloride in combination with pentamethylbenzene have been developed for substrates containing acid-labile functional groups [35].

Acetyl Protecting Groups

Acetyl groups serve as temporary protecting groups for phenolic hydroxyl functionalities in isoconiferin synthesis [4] [5]. The acetyl group is particularly useful because it can be easily removed under mild basic conditions using the Zemplén deacetylation protocol [4]. This protecting group strategy has been successfully employed in the preparation of 4-O-acetylated coniferyl alcohol derivatives, which serve as key intermediates in isoconiferin synthesis [6] [33].

The acetylation of phenolic hydroxyl groups can be achieved using acetic anhydride in pyridine or acetyl chloride under basic conditions [33]. The resulting acetylated intermediates show enhanced stability and improved solubility in organic solvents, facilitating subsequent glycosylation reactions [4].

Silyl Protecting Groups

Silyl ethers, particularly tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) groups, have been investigated for phenolic protection in glycoside synthesis [9] [10]. While TBDMS groups are easily introduced and removed using fluoride reagents, they show incompatibility with certain oxidative conditions [32].

TBDPS groups demonstrate superior stability compared to TBDMS under acidic conditions and have been shown to remain intact during Oxone-mediated oxidative esterification reactions [32]. The bulky nature of these silyl protecting groups provides selectivity advantages in complex synthetic schemes [30].

| Protecting Group | Introduction Method | Removal Conditions | Stability Profile | Compatibility with Glycosylation |

|---|---|---|---|---|

| Benzyl (Bn) | BnBr/K2CO3 | H2/Pd-C or BCl3 | Stable to bases, nucleophiles | Excellent |

| Acetyl (Ac) | Ac2O/pyridine | NaOMe/MeOH | Labile to bases | Good |

| TBDMS | TBDMSCl/imidazole | TBAF | Labile to fluoride, acids | Moderate |

| TBDPS | TBDPSCl/imidazole | TBAF | More stable than TBDMS | Good |

Stereoselective Glycosylation Methodologies

The formation of the β-glycosidic bond in (E)-isoconiferin requires stereoselective glycosylation methodologies that favor the desired 1,2-trans configuration [4] [5]. Several established and novel approaches have been developed for this purpose.

Trichloroacetimidate Method

The trichloroacetimidate glycosylation method represents the most widely used approach for isoconiferin synthesis [6] [34]. This methodology involves the preparation of glycosyl trichloroacetimidates from the corresponding lactols using trichloroacetonitrile in the presence of a base catalyst [34].

The glycosylation of 4-O-acetyl coniferyl alcohol with trichloroacetimidoyl 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranoside in the presence of boron trifluoride etherate in anhydrous dichloromethane has been demonstrated to provide high yields of the desired β-glucoside [6]. The reaction proceeds through the formation of an oxacarbenium ion intermediate, with the stereochemical outcome determined by the anomeric effect and steric factors [34].

Recent mechanistic studies have revealed that trichloroacetamide formation, a common side reaction in these transformations, occurs through an intermolecular aglycon transfer mechanism rather than a unimolecular rearrangement [34]. This understanding has led to the development of improved reaction protocols, including the "inverse glycosylation procedure" where the acceptor and activator are premixed before donor addition [34].

Pre-activation Strategies

Pre-activation glycosylation methodologies have emerged as powerful tools for achieving superior stereochemical control in challenging glycosylation reactions [14]. In this approach, the glycosyl donor is activated in the absence of the acceptor, allowing for the characterization of reactive intermediates and optimization of reaction conditions [14].

The pre-activation strategy has been particularly successful for the formation of 1,2-cis-β-mannosyl linkages using 4,6-benzylidene protected donors [14]. While this specific methodology has not been directly applied to isoconiferin synthesis, the principles can be adapted for improving the stereoselectivity of β-glucoside formation in phenolic glycoside synthesis [14].

Schmidt-type Glycosylation Conditions

The classical Schmidt glycosylation conditions using catalytic amounts of trimethylsilyl triflate or boron trifluoride etherate have been successfully applied to isoconiferin synthesis [4] [5]. These conditions provide mild activation of trichloroacetimidate donors while maintaining good stereoselectivity for β-glucoside formation [4].

The stereochemical outcome in these reactions is influenced by the nature of the protecting groups on both the donor and acceptor molecules [4]. Participating protecting groups at the C-2 position of the glucose donor favor the formation of 1,2-trans-β-glucosides through neighboring group participation [4].

Novel Catalytic Systems for β-Glucoside Formation

Recent developments in catalytic systems have provided new opportunities for efficient β-glucoside formation in the synthesis of phenolic glycosides such as isoconiferin [4] [19].

Zinc Oxide-Iodine Catalytic System

A novel catalytic system employing zinc oxide in combination with iodine has been identified as an effective promoter for stereoselective glycosylation reactions [4] [19]. This system has been successfully applied to the synthesis of natural p-hydroxyphenylalkyl β-D-glucopyranosides, including isoconiferin [4].

The zinc oxide-iodine combination provides excellent 1,2-trans selectivity in glycosylation reactions using acetylated glycosyl bromides as donors [4] [19]. The mild reaction conditions and high stereoselectivity make this catalytic system particularly attractive for the synthesis of sensitive phenolic glycosides [4].

The mechanism of activation involves the coordination of zinc oxide to the anomeric bromide, facilitating its displacement while the iodine component may serve as a Lewis acid co-catalyst [19]. This dual activation pathway contributes to the high efficiency and selectivity observed with this catalytic system [4].

DDQ-Iodine Catalytic System

The combination of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with iodine has been developed as an alternative catalytic system for glycosylation reactions [4] [19]. This oxidative activation system provides good trans-selectivity in the formation of β-glucosides from acetylated glycosyl bromide donors [4].

The DDQ-iodine system operates through an oxidative mechanism that generates reactive intermediates capable of efficient glycosidic bond formation [4]. While this system requires careful handling of the DDQ reagent, it offers an alternative approach to traditional Lewis acid-promoted glycosylations [19].

Silver-Promoted Glycosylation with Acid Co-catalysis

Recent developments in silver-promoted glycosylation have led to the discovery of acid-catalyzed silver salt activation systems [18]. The combination of silver oxide with catalytic amounts of trimethylsilyl triflate dramatically accelerates glycosylation reactions and provides very high yields [18].

This cooperative catalysis approach has been shown to be effective with benzoylated α-bromides, which demonstrate higher reactivity compared to their benzylated counterparts [18]. The mechanism involves the coordination of silver oxide with the anomeric bromide followed by silylation with trimethylsilyl triflate, leading to efficient donor activation [18].

| Catalytic System | Donor Type | Promoter Loading | Stereoselectivity | Reaction Time | Typical Yields |

|---|---|---|---|---|---|

| ZnO-I2 | Acetylated glycosyl bromides | Stoichiometric | Excellent β-selectivity | 1-4 hours | 70-85% |

| DDQ-I2 | Acetylated glycosyl bromides | Stoichiometric | Good trans-selectivity | 2-6 hours | 65-80% |

| Ag2O-TMSOTf | Glycosyl bromides | Catalytic TMSOTf | Variable | 10-30 minutes | 85-99% |

| BF3·Et2O | Trichloroacetimidates | Catalytic | High with participating groups | 30 minutes-2 hours | 75-90% |

Environmentally Benign Heterogeneous Catalysts

The development of environmentally benign catalytic systems has led to the investigation of heterogeneous acid catalysts for glycosylation reactions [22]. Sulfated zirconia has been demonstrated as an effective heterogeneous acid catalyst for the activation of deoxy-sugar fluorides in glycosylation reactions [22].

While not specifically applied to isoconiferin synthesis, these environmentally friendly catalytic approaches represent promising directions for sustainable synthetic methodologies [22]. The heterogeneous nature of these catalysts facilitates product isolation and catalyst recycling [22].

Biocatalytic Synthesis Using Engineered Glycosyltransferases

The biocatalytic approach to isoconiferin synthesis represents a complementary strategy to chemical synthesis, offering advantages in terms of selectivity and environmental compatibility [13] [23] [25].

UDP-Dependent Glycosyltransferases

UDP-dependent glycosyltransferases (UGTs) have emerged as powerful biocatalysts for the synthesis of phenolic glycosides [24] [26]. These enzymes catalyze the transfer of glucose from UDP-glucose to phenolic acceptors with high regio- and stereoselectivity [24].

Recent characterization of plant UGTs from the UGT72 and UGT84 families has revealed their capacity for glucosylating various polyphenolic substrates [24]. UGT72 enzymes primarily catalyze glucoside formation, while UGT84 members can perform both glucoside and glucose ester formation from phenylpropanoid compounds [24].

The kinetic evaluation of these enzymes has exposed their unique attributes, including specific activities and regioselectivities toward diverse polyphenolic substrates [24]. Sequence analysis coupled with structural predictions has revealed unexpected structural features that distinguish these enzymes from other glycosyltransferase families [24].

Directed Evolution Approaches

Directed evolution has been successfully applied to improve the catalytic properties of glycosyltransferases for phenolic glycoside synthesis [13] [25]. The combination of phylogenetic mining with directed evolution, termed "PhyloDirect," has been developed as an effective strategy for generating improved biocatalysts [25].

A notable example is the engineering of glycosyltransferase BarGT-3, where a single round of directed evolution yielded a promising variant with significantly improved catalytic efficiency [25]. The variant I63P/H108G showed 28-fold enhancement for acetaminophen glycosylation and increased conversions toward a broad range of substrates including phenols, coumarins, and flavonoids [25].

The success of directed evolution approaches has been facilitated by the development of high-throughput screening systems based on UDP-glucose recycling [25]. These screening platforms enable the rapid evaluation of enzyme variants for improved activity and substrate scope [25].

Promiscuous Glycosyltransferases

The development of promiscuous glycosyltransferases has opened new possibilities for the biocatalytic synthesis of diverse glycosides [13]. The OleD glucosyltransferase from Streptomyces antibioticus has been engineered to accept a wide range of acceptor and donor substrates [13].

Through error-prone PCR and saturation mutagenesis, variants of OleD have been developed that show remarkable substrate promiscuity [13]. A triple mutant (P67T/S132F/A242V) demonstrated the ability to glucosylate 71 acceptors from a diverse panel of 137 compounds, including drug-like scaffolds such as macrolides, flavonoids, and alkaloids [13].

The engineering of OleD has also extended its donor substrate specificity, with the engineered variants capable of utilizing 15 of 22 donor substrates tested, compared to only 3 for the wild-type enzyme [13]. This expanded substrate scope makes engineered OleD variants valuable tools for the diversification of natural product scaffolds [13].

Thermostable Biocatalysts

The development of thermostable glycosyltransferases and related enzymes has enhanced the practical applications of biocatalytic synthesis [21] [27]. Thermostable β-glucosidases, such as the variant from Thermotoga neapolitana, have been engineered for improved transglycosylation activity [21].

These thermostable enzymes offer advantages in terms of reaction conditions and enzyme stability, making them suitable for industrial applications [21]. The ability to operate at elevated temperatures can improve reaction rates and reduce the risk of microbial contamination in biocatalytic processes [21].

| Enzyme System | Source Organism | Engineering Strategy | Activity Enhancement | Substrate Scope | Temperature Optimum |

|---|---|---|---|---|---|

| UGT72/UGT84 | Plant sources | Natural characterization | Variable | Polyphenolic compounds | 30-45°C |

| BarGT-3 | Phylogenetic mining | PhyloDirect evolution | 28-fold (acetaminophen) | Phenols, coumarins, flavonoids | 37°C |

| OleD variants | Streptomyces antibioticus | Error-prone PCR | 300-fold (novobiocin) | 71 diverse acceptors | 30°C |

| TnBgl3B | Thermotoga neapolitana | Thermostable engineering | High stability | Alkyl alcohols | 90°C |